N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76653. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19)/b17-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXMGDSSQQDGN-IDUWFGFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90754-81-7 | |
| Record name | NSC76653 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PIPERONYLIC ACID PIPERONYLIDENEHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by recent research findings and data.
1. Synthesis and Structural Characteristics
The compound was synthesized through a reaction involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and 4-methoxybenzo[1,3]dioxole-5-carbaldehyde in ethanol under reflux conditions. The resulting compound was characterized using single-crystal X-ray diffraction, confirming its molecular structure and providing insights into its geometric configuration .
2. Biological Activity
2.1 Antioxidant Activity
Research has indicated that derivatives of benzodioxole possess notable antioxidant properties. For instance, a related benzodioxole compound demonstrated an IC50 value of 86.3 μM in DPPH scavenging assays, suggesting moderate antioxidant activity . This property is crucial as antioxidants play a vital role in mitigating oxidative stress-related diseases.
2.2 Antimicrobial Properties
Benzodioxole derivatives have shown promising antimicrobial activity. A study highlighted that certain compounds within this class exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
2.3 Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed in vitro. Studies have revealed that it can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity positions it as a candidate for further exploration in treating inflammatory diseases.
3. Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Antioxidant | IC50 = 86.3 μM | |
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
4. Case Studies
In a recent study on the biological activity of benzodioxole derivatives, researchers isolated several compounds from Hypecoum erectum, identifying their structures and evaluating their biological properties. The study found that the isolated compounds exhibited varying degrees of antioxidant and antimicrobial activities, reinforcing the therapeutic potential of benzodioxole derivatives .
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in antioxidant and antimicrobial domains. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
